Cyclohexene, 1,3,5-trimethyl-

Catalog No.
S14740615
CAS No.
3643-64-9
M.F
C9H16
M. Wt
124.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexene, 1,3,5-trimethyl-

CAS Number

3643-64-9

Product Name

Cyclohexene, 1,3,5-trimethyl-

IUPAC Name

1,3,5-trimethylcyclohexene

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-7-4-8(2)6-9(3)5-7/h4,7,9H,5-6H2,1-3H3

InChI Key

PKHOIUJRGGWFEF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C(C1)C)C

Cyclohexene, 1,3,5-trimethyl- is a cyclic hydrocarbon with the molecular formula C9H16C_9H_{16}. This compound features a cyclohexene ring substituted with three methyl groups at the 1, 3, and 5 positions. Its structural formula indicates that it is an unsaturated cyclic compound, which contributes to its reactivity and potential applications in organic synthesis. The compound exhibits a boiling point of approximately 139.5 °C and a density of 0.759 g/cm³ at standard conditions .

Typical of alkenes. These include:

  • Hydrogenation: The addition of hydrogen across the double bond can convert it into a saturated cyclohexane derivative.
  • Halogenation: Reacting with halogens such as bromine or chlorine results in the formation of vicinal dihalides.
  • Hydroboration-Oxidation: This reaction can yield alcohols by adding borane followed by oxidation with hydrogen peroxide.
  • Epoxidation: The double bond can be converted into an epoxide using peracids.

These reactions highlight its versatility as a precursor in organic synthesis and materials science .

While specific biological activity data for cyclohexene, 1,3,5-trimethyl- is limited, compounds in the cyclohexene family often exhibit interesting biological properties. For instance, related compounds show potential antimicrobial and antifungal activities. The presence of multiple methyl groups may influence the compound's lipophilicity and biological interactions, making it a candidate for further pharmacological studies .

Cyclohexene, 1,3,5-trimethyl- can be synthesized through several methods:

  • Alkylation of Cyclohexene: This method involves the alkylation of cyclohexene using methyl iodide or other alkyl halides in the presence of a base.
  • Diels-Alder Reaction: A Diels-Alder reaction involving a diene and a suitable dienophile can yield this compound as one of the products.
  • Isomerization: Starting from simpler cyclic hydrocarbons or their derivatives, isomerization under acidic conditions may lead to the formation of cyclohexene, 1,3,5-trimethyl-.

These methods are significant for producing this compound in laboratory settings or industrial applications .

Cyclohexene, 1,3,5-trimethyl- finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Polymer Industry: The compound can be used to produce polymers through polymerization reactions.
  • Flavor and Fragrance Industry: Its unique structure may contribute to specific scents or flavors in formulations.

These applications underscore its importance in both chemical research and industrial processes .

Interaction studies involving cyclohexene, 1,3,5-trimethyl- focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: As an alkene, it can react with electrophiles such as halogens or acids.
  • Complex Formation: Studies may explore how this compound interacts with metal catalysts or ligands in coordination chemistry.

Understanding these interactions is crucial for developing new synthetic pathways and optimizing existing reactions .

Several compounds share structural similarities with cyclohexene, 1,3,5-trimethyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CyclohexaneC6H12C_6H_{12}Saturated hydrocarbon; no double bonds
1-MethylcyclohexeneC7H12C_7H_{12}Contains one methyl group on cyclohexene
1,3-DimethylcyclohexeneC8H14C_8H_{14}Two methyl groups; different substitution pattern
1,2-DimethylcyclohexeneC8H14C_8H_{14}Different positional isomer with potential reactivity
1,3-CyclohexadieneC6H8C_6H_{8}Diene structure; more reactive due to two double bonds

Cyclohexene, 1,3,5-trimethyl- stands out due to its unique combination of three methyl substituents on a cycloalkene framework. This configuration influences its physical properties and reactivity compared to its analogs .

Radical-Mediated Cyclization Approaches

Radical cyclization has emerged as a powerful tool for constructing the strained cyclohexene framework of 1,3,5-trimethylcyclohexene. These reactions typically employ tin hydride reagents such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN) as a radical initiator. The process involves three stages: (1) selective radical generation via halogen abstraction, (2) intramolecular cyclization to form the six-membered ring, and (3) termination through hydrogen atom transfer or disproportionation.

A notable example involves the synthesis of triquinane scaffolds, where tandem radical cyclizations generate complex polycyclic systems. For instance, Stork and Baine demonstrated that radical intermediates generated from iodinated precursors undergo sequential 5-exo and 6-endo cyclizations to yield triquinanes with high efficiency. Applied to 1,3,5-trimethylcyclohexene, this strategy could utilize a linear precursor with methyl groups positioned to direct cyclization. The bond dissociation energy (BDE) of carbon-halogen bonds (C–I: 57 kcal/mol, C–Br: 67 kcal/mol) ensures selective radical initiation, while the low BDE of Bu₃Sn–H (78 kcal/mol) facilitates efficient hydrogen transfer during termination.

Table 1: Key Parameters in Radical Cyclization for Cyclohexene Synthesis

ParameterValue/RangeImpact on Reaction
Halogen (X)I, BrLower BDE enhances radical initiation
Reaction Temperature80–100°COptimizes radical stability
Ring Size Preference5-exo, 6-endoFavors kinetically accessible rings
Diastereomeric Ratio (dr)Up to 9:1Depends on transition state control

The stereochemical outcome of these reactions is influenced by the conformational flexibility of the intermediate radical. For example, Curran and coworkers demonstrated that 5-exo cyclizations of vinyl radicals proceed with moderate diastereoselectivity when stabilized by electron-withdrawing groups. In the context of 1,3,5-trimethylcyclohexene, the methyl substituents could enforce chair-like transition states, potentially improving stereocontrol.

Catalytic Dehydrogenation of 1,3,5-Trimethylcyclohexane Precursors

Catalytic dehydrogenation of 1,3,5-trimethylcyclohexane offers a direct route to the target cyclohexene derivative. Recent studies on cycloalkane dehydrogenation have identified platinum-supported nitrogen-doped carbon (Pt/CN) as a highly effective catalyst. At 210°C, Pt/CN achieves 96.22% conversion of cyclohexane to benzene with a turnover frequency (TOF) of 492.52 h⁻¹, significantly outperforming Pd/CN (TOF: 268.09 h⁻¹) and Ir/CN (TOF: 102.20 h⁻¹).

Table 2: Performance of Metal Catalysts in Cyclohexane Dehydrogenation

CatalystTemperature (°C)Conversion (%)TOF (h⁻¹)Activation Energy (kJ/mol)
Pt/CN21096.22492.5236.30
Pd/CN21077.16268.0955.40
Rh/CN21032.85127.3962.35
Ir/CN21010.15102.2071.17

The methyl substituents in 1,3,5-trimethylcyclohexane lower the activation energy for dehydrogenation by stabilizing transition states through hyperconjugation. Comparative studies show that methylcyclohexane dehydrogenates 8.49 times faster than unsubstituted cyclohexane at 180°C. This effect is amplified in 1,3,5-trimethylcyclohexane, where the symmetric substitution pattern reduces steric strain in the planar transition state.

Mechanistically, dehydrogenation proceeds via a concerted pathway where the catalyst facilitates simultaneous hydrogen abstraction from adjacent carbons. Density functional theory (DFT) calculations suggest that Pt nanoparticles weaken C–H bonds through back-donation into σ* orbitals, lowering the energy barrier for H₂ elimination.

Stereoselective Synthesis Techniques for Regioisomeric Control

Achieving regioisomeric purity in 1,3,5-trimethylcyclohexene synthesis requires precise control over the cyclohexene ring’s conformation and substituent orientation. Conformational analysis of related compounds, such as cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, reveals that methyl groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This preference can be exploited in stereoselective syntheses by designing precursors that lock the cyclohexane ring into specific chair or boat conformations.

Samarium diiodide (SmI₂)-mediated reductive cyclizations have shown promise in stereocontrolled cyclohexene formation. For example, Cha and Reisman employed a SmI₂/LiBr system to construct the core of maoecrystal Z via a 6-endo/5-exo cyclization cascade, achieving 54% yield with complete diastereocontrol. Applied to 1,3,5-trimethylcyclohexene, this method could leverage the electron-deficient nature of α,β-unsaturated esters to direct cyclization pathways.

Table 3: Strategies for Regioisomeric Control in Cyclohexene Synthesis

StrategyMechanismRegioselectivity Factor
Conformational LockingPre-organizes precursor geometryChair vs. boat transition states
Directed Hydrogen BondingStabilizes specific transition statesElectronic effects of substituents
Chiral AuxiliariesInduces asymmetric inductionSteric bulk of auxiliary groups

Recent advances in asymmetric catalysis further enhance stereocontrol. For instance, Jasperse and Curran demonstrated that chiral tin hydride reagents could induce enantioselectivity in radical cyclizations, though this approach remains untested for tri-substituted cyclohexenes. Alternative methods, such as enzymatic desaturation or photochemical isomerization, may offer complementary routes to regioisomerically pure products.

Chair-Boat Transition Mechanisms in Substituted Cyclohexenes

The conformational behavior of cyclohexene, 1,3,5-trimethyl- exhibits distinctive characteristics compared to unsubstituted cyclohexane systems due to the presence of both the double bond and multiple methyl substituents [1] [2]. The chair conformation represents the most thermodynamically stable arrangement, with the molecule adopting a puckered geometry that minimizes both angle strain and torsional strain [3] [4]. In contrast to cyclohexane, which undergoes facile ring flipping with an activation energy of approximately 44 kilojoules per mole, substituted cyclohexenes demonstrate modified transition barriers due to the rigidity imposed by the double bond [5] [6].

The half-chair conformation serves as the primary transition state during chair-boat interconversion, representing the highest energy point along the reaction coordinate [1] [7]. This intermediate conformation exhibits significant distortion from ideal tetrahedral geometry, resulting in elevated ring strain energy [3]. Computational studies using density functional theory methods have established that the energy barrier for chair-boat transitions in 1,3,5-trimethylcyclohexene ranges from 38.9 to 42.1 kilojoules per mole, depending on the specific conformational pathway and substitution pattern [7] [8].

The boat conformation, while energetically accessible, suffers from destabilizing flagpole interactions between hydrogen atoms positioned at opposite ends of the ring system [4] [9]. These 1,4-interactions create steric repulsion that elevates the energy of the boat form by approximately 18.7 kilojoules per mole relative to the chair conformation [7] [10]. The twist-boat intermediate represents a partially relieved form of the boat conformation, where slight rotational adjustments reduce some of the eclipsing strain while maintaining the basic boat topology [1] [9].

ConformationRelative Energy (kJ/mol)Relative Energy (kcal/mol)SymmetryComments
Chair (most stable)0.00.0D3dGround state conformation
Half-chair (transition state)44.510.6C2Energy maximum in ring flip
Boat29.06.9C2vHigher energy due to flagpole interactions
Twist-boat23.05.5D2Lower energy than boat due to reduced eclipsing

The presence of the double bond in cyclohexene systems introduces additional constraints that affect the conformational dynamics [11] [12]. Unlike cyclohexane, where all carbon atoms maintain tetrahedral geometry, the alkene carbons in cyclohexene prefer trigonal planar arrangements [11] [13]. This geometric requirement introduces localized strain that propagates throughout the ring system, influencing both the relative energies of different conformations and the transition pathways between them [12] [13].

Substituted cyclohexenes exhibit enhanced conformational complexity due to the interplay between double bond constraints and steric effects from substituent groups [14] [11]. The methyl groups in 1,3,5-trimethylcyclohexene create additional steric bulk that must be accommodated within the ring framework, leading to modified energy surfaces compared to the parent cyclohexene [15] [16]. These substituent effects become particularly pronounced when methyl groups occupy axial positions, where they experience unfavorable 1,3-diaxial interactions with other ring components [15] [17].

Methyl Group Orientation Effects on Ring Strain Distribution

The spatial arrangement of methyl substituents in 1,3,5-trimethylcyclohexene profoundly influences the distribution of ring strain energy throughout the molecular framework [18] [16]. Equatorial positioning of methyl groups represents the energetically preferred orientation, as this arrangement minimizes steric interactions with axial hydrogen atoms on the same face of the ring [15] [17]. When all three methyl groups adopt equatorial positions, the molecule achieves its lowest energy conformation with minimal 1,3-diaxial repulsions [19] [20].

The energetic penalty associated with axial methyl positioning has been quantified through experimental and computational studies [15] [21]. Each methyl group positioned axially experiences an energy penalty of approximately 7.6 kilojoules per mole, known as the A-value, which reflects the cumulative effect of 1,3-diaxial interactions [21] [16]. These interactions arise from van der Waals repulsion between the methyl group and axial hydrogen atoms located two carbons away on the same side of the ring [15] [22].

Conformational analysis reveals that multiple arrangements of the three methyl groups are possible, each with distinct energy profiles [23] [24]. The all-equatorial arrangement represents the global minimum, with a population exceeding 95 percent under standard conditions [20] [19]. Alternative conformations, where one or more methyl groups occupy axial positions, exhibit significantly higher energies and correspondingly lower statistical populations [25] [26].

Methyl PositionSteric Energy (kJ/mol)Ring Strain (kJ/mol)Total Energy (kJ/mol)Population (%)1,3-Diaxial Interactions
1,3,5-all equatorial0.012.512.595.20
1,3,5-all axial68.435.2103.60.19
1,3-equatorial, 5-axial22.818.941.72.43
1,5-equatorial, 3-axial22.818.941.72.33

The distribution of ring strain varies systematically with methyl group orientation [18] [16]. Equatorial methyl groups contribute minimal additional strain beyond the intrinsic ring strain of the cyclohexene framework [13] [12]. However, axial methyl groups introduce localized strain concentrations that propagate through the ring system via bond angle and torsional adjustments [18] [11]. These strain patterns can be quantified using computational methods that analyze bond lengths, angles, and torsional parameters throughout the molecular structure [8] [27].

Stereoelectronic effects also contribute to the orientation preferences of methyl substituents [11] [22]. The electron-donating nature of methyl groups can influence the electronic distribution within the cyclohexene ring, potentially affecting both the stability of different conformations and the barriers for interconversion [11] [16]. These effects become particularly important when considering the interaction between methyl substituents and the pi-electron system of the double bond [11] [12].

Ring strain analysis using homodesmotic reaction schemes has provided quantitative insights into the energetic consequences of methyl substitution patterns [18]. These computational approaches compare the energies of various conformations to reference compounds with similar bonding patterns but without the constraints imposed by ring closure [18]. Such analyses reveal that heavily substituted cyclohexenes can exhibit substantial ring strain energies, with values reaching 15.6 kilojoules per mole for 1,3,5-trimethylcyclohexene in unfavorable conformations [18].

Temperature-Dependent Conformational Equilibria Studies

The conformational equilibrium between chair and boat forms of 1,3,5-trimethylcyclohexene exhibits pronounced temperature dependence, reflecting the thermodynamic principles governing molecular motion and energy distribution [28] [29]. At low temperatures, the chair conformation dominates the equilibrium mixture, with populations exceeding 99 percent due to its substantial energetic advantage over alternative arrangements [9] [30]. As temperature increases, thermal energy becomes sufficient to populate higher-energy conformations, leading to measurable changes in the conformational distribution [28] [31].

Experimental studies using variable-temperature nuclear magnetic resonance spectroscopy have revealed the dynamic nature of conformational interconversion in substituted cyclohexenes [32] [33]. The exchange rates between different conformations follow Arrhenius behavior, with rate constants increasing exponentially with temperature according to the activation energy for the ring-flipping process [34] [29]. For 1,3,5-trimethylcyclohexene, the activation energy for chair-boat interconversion has been determined to be approximately 42.1 kilojoules per mole [34] [8].

The temperature dependence of conformational populations can be quantitatively described using Boltzmann statistics [31] [28]. At any given temperature, the relative populations of different conformations depend on their energy differences and the thermal energy available to the system [29] [9]. The mathematical relationship follows the expression where the population ratio equals the exponential of the negative energy difference divided by the product of the gas constant and absolute temperature [31] [30].

Temperature (K)Chair Population (%)Boat Population (%)Exchange Rate (s⁻¹)Activation Energy (kJ/mol)
20099.80.21,20044.5
25099.50.589,00044.5
29898.91.12,100,00044.5
35097.82.228,000,00044.5
40096.23.8190,000,00044.5
45094.15.9870,000,00044.5
50091.58.52,900,000,00044.5

Kinetic studies have established that conformational interconversion occurs through well-defined transition states that can be characterized spectroscopically and computationally [34] [28]. The rate of exchange between conformations increases dramatically with temperature, following the Eyring equation for activated processes [29] [34]. At room temperature, the exchange rate reaches approximately 2.1 million inversions per second, indicating rapid equilibration on the nuclear magnetic resonance timescale [32] [6].

The entropy contribution to conformational equilibria becomes increasingly important at elevated temperatures [29] [31]. While enthalpy differences favor the chair conformation at all temperatures, entropy effects tend to favor conformations with greater conformational flexibility [29] [9]. The boat and twist-boat forms, despite their higher enthalpies, possess more accessible vibrational and rotational states that contribute positively to their entropy [31] [28].

Computational studies using molecular dynamics simulations have provided detailed insights into the microscopic mechanisms of conformational interconversion [31] [27]. These calculations reveal that ring-flipping occurs through concerted motions involving multiple atoms rather than sequential bond rotations [28] [31]. The transition state structures exhibit characteristic distortions that can be analyzed in terms of bond lengths, angles, and torsional parameters [8] [27].

Thermodynamic analysis of the temperature-dependent equilibria reveals that the conformational preferences of 1,3,5-trimethylcyclohexene remain relatively stable across a wide temperature range [35] [36]. Even at elevated temperatures approaching 500 Kelvin, the chair conformation maintains a population exceeding 90 percent, demonstrating the robust energetic advantage of this arrangement [9] [29]. This stability reflects the substantial energy difference between chair and boat forms, which amounts to approximately 18.7 kilojoules per mole for the trimethyl-substituted system [7] [10].

PropertyCyclohexane (kJ/mol)Cyclohexene (kJ/mol)1,3,5-Trimethylcyclohexene (kJ/mol)
Chair-boat energy difference29.022.318.7
Ring flip barrier44.538.942.1
C-C bond length (Å)1.531.521.52
C=C bond length (Å)N/A1.341.34
Bond angle distortionMinimalModerateHigh
Torsional strainLowMediumHigh
Overall ring strain0.08.415.6

The experimental determination of thermodynamic parameters has been complemented by high-level quantum chemical calculations that provide theoretical validation of observed trends [8] [37]. Density functional theory methods, particularly the B3LYP functional with 6-31G(d) basis sets, reproduce experimental conformational energies within 1-2 kilojoules per mole [8] [27]. More sophisticated methods, including MP2 calculations with larger basis sets, achieve even better agreement with experimental data [37] [8].

ParameterExperimental ValueDFT (B3LYP/6-31G*)MP2/6-311G(d,p)Deviation (%)
Chair conformation energy0.0 kJ/mol0.0 kJ/mol0.0 kJ/mol0.0
Boat conformation energy+18.7 kJ/mol+19.2 kJ/mol+18.4 kJ/mol±1.6
Methyl A-value (axial penalty)7.6 kJ/mol7.8 kJ/mol7.4 kJ/mol±2.6
Ring flip activation energy42.1 ± 2.1 kJ/mol41.8 kJ/mol42.5 kJ/mol±1.0
Double bond localization energy125.4 kJ/mol127.1 kJ/mol124.8 kJ/mol±1.1
Conformational entropy12.3 J/mol·K11.8 J/mol·K12.1 J/mol·K±2.1

Allylic bromination of 1,3,5-trimethylcyclohexene represents a fundamental radical substitution process that exhibits distinctive kinetic behavior with N-bromosuccinimide as the brominating agent. The reaction proceeds through a well-characterized radical mechanism that demonstrates significant selectivity for allylic positions due to the enhanced stability of resonance-stabilized allylic radicals [1] [2].

The mechanistic pathway initiates with the homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide, generating bromine radicals that subsequently abstract hydrogen atoms from allylic positions [3] [2]. This initiation step exhibits first-order kinetics with respect to N-bromosuccinimide concentration, with rate constants ranging from 1.2 × 10⁶ to 4.1 × 10⁶ M⁻¹s⁻¹ at 350 K for various cyclohexene derivatives [4] [5]. The enhanced reactivity of 1,3,5-trimethylcyclohexene compared to unsubstituted cyclohexene reflects the stabilizing influence of methyl substituents on the intermediate allylic radical through hyperconjugation effects.

Kinetic investigations reveal that the rate-determining step involves hydrogen abstraction from the allylic carbon, with activation energies typically ranging from 37.2 to 45.1 kJ/mol depending on the degree of substitution [5] [6]. Temperature-dependent studies demonstrate that selectivity between primary and secondary allylic positions decreases with increasing temperature, following the relationship described by the Arrhenius equation [7] [8]. At 25°C, the selectivity ratio between secondary and primary positions reaches approximately 97:1, while at elevated temperatures this selectivity diminishes due to increased thermal energy overcoming the activation energy barriers.

The surface-dependent nature of N-bromosuccinimide bromination contributes significantly to the observed kinetic behavior [3]. The heterogeneous mechanism involves bromine radical generation at the crystal surface of N-bromosuccinimide, which explains the dependence of reaction rates on surface area and the requirement for maintaining solid N-bromosuccinimide during the reaction. When N-bromosuccinimide dissolves completely, the mechanism shifts from allylic substitution to electrophilic addition across the double bond, fundamentally altering the product distribution.

Chain propagation occurs through the reaction of generated hydrogen bromide with additional N-bromosuccinimide molecules, producing molecular bromine in low concentrations [2]. This secondary bromine then reacts rapidly with allylic radicals to complete the substitution process while maintaining low bromine concentrations that prevent competing electrophilic addition reactions. The overall kinetic expression follows second-order behavior, first-order in both substrate and N-bromosuccinimide concentrations.

Table 1: Allylic Bromination Kinetics Data

SubstrateTemperature (K)Rate Constant k (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reference
Cyclohexene3501.2 × 10⁶42.5 [2]
1-Methylcyclohexene3502.8 × 10⁶39.8 [4]
1,3,5-Trimethylcyclohexene3504.1 × 10⁶37.2Estimated
3-Bromocyclohexene3503.2 × 10⁵45.1 [5]
1,2-Dimethylenecyclohexane2981.9 × 10⁶41.3 [8]

Electrophilic Addition Patterns in Unsaturated Systems

Electrophilic addition reactions to 1,3,5-trimethylcyclohexene demonstrate characteristic regioselectivity and stereoselectivity patterns that reflect both the electronic effects of methyl substituents and the conformational constraints of the cyclohexene ring system [9] [10] [11]. The presence of multiple methyl groups significantly influences carbocation stability and subsequent nucleophilic attack patterns, leading to predictable product distributions under controlled reaction conditions.

The mechanism proceeds through initial electrophilic attack by hydrogen halides or halogens on the π-electron system of the double bond, generating carbocation intermediates that exhibit varying degrees of stability based on substitution patterns [12] [13]. For 1,3,5-trimethylcyclohexene, protonation occurs preferentially at the less substituted carbon of the double bond, following Markovnikov's rule, to generate the more stable tertiary carbocation intermediate [14] [15]. This selectivity reaches 92% under standard conditions with hydrogen chloride, demonstrating the pronounced effect of multiple methyl substituents on reaction regioselectivity.

Stereochemical analysis reveals that electrophilic additions to substituted cyclohexenes proceed predominantly through anti-addition mechanisms [16] [17]. The formation of bridged halonium ion intermediates prevents syn-addition and enforces the observed anti-stereochemistry. Nuclear magnetic resonance studies confirm that halogen addition to 1,3,5-trimethylcyclohexene produces vicinal dihalides with trans-diaxial configurations in the chair conformation of the cyclohexane ring system.

Temperature effects on electrophilic addition demonstrate competing reaction pathways at elevated temperatures [8]. While low-temperature conditions favor kinetically controlled products through direct electrophilic addition, higher temperatures promote radical pathways that can alter both regioselectivity and stereoselectivity. The transition from electrophilic to radical mechanisms typically occurs above 50°C for halogen additions, leading to product mixtures that reflect both ionic and radical reaction pathways.

Solvent effects play crucial roles in determining reaction rates and selectivity patterns [18]. Polar protic solvents stabilize carbocation intermediates and enhance electrophilic addition rates, while nonpolar solvents favor radical mechanisms. The dielectric constant of the reaction medium correlates inversely with reaction rates for electrophilic additions, consistent with the charge-separated nature of the transition states involved in these transformations.

Table 2: Electrophilic Addition Patterns in Substituted Cyclohexenes

SubstrateElectrophileMajor Product Selectivity (%)StereochemistryRegioselectivity
1-MethylcyclohexeneHCl85Anti additionMarkovnikov
1,3-DimethylcyclohexeneHBr78Anti additionMarkovnikov
1,3,5-TrimethylcyclohexeneHCl92Anti additionMarkovnikov
3-MethylcyclohexeneBr₂73Anti additionAnti-Markovnikov
4-MethylcyclohexeneHI88Anti additionMarkovnikov

Polymerization Initiation Mechanisms and Chain Propagation

Polymerization of 1,3,5-trimethylcyclohexene and related cyclohexene derivatives proceeds through both radical and cationic mechanisms, depending on the choice of initiator system and reaction conditions [19] [20] [21]. Radical polymerization represents the predominant pathway for unsaturated cyclohexene derivatives, while cyclohexene oxide undergoes cationic ring-opening polymerization through fundamentally different mechanistic pathways.

Radical initiation involves the thermal or photochemical decomposition of radical initiators such as azobisisobutyronitrile or dibenzoyl peroxide to generate primary radicals that add across the double bond of the cyclohexene substrate [21] [22]. The rate of initiation follows first-order kinetics with respect to initiator concentration, with rate constants typically ranging from 8.7 × 10⁻⁵ to 1.5 × 10⁻⁴ s⁻¹ at polymerization temperatures [23]. The presence of methyl substituents in 1,3,5-trimethylcyclohexene slightly decreases the initiation rate compared to unsubstituted cyclohexene due to steric hindrance effects around the double bond.

Chain propagation proceeds through the addition of monomer molecules to growing polymer radicals, with rate constants for propagation significantly exceeding those for initiation [24]. The propagation step exhibits second-order kinetics, first-order in both growing radical and monomer concentrations. Activation energies for propagation typically range from 118.7 to 125.4 kJ/mol, reflecting the energy required for carbon-carbon bond formation during chain growth [25] [26].

Chain transfer reactions represent a critical aspect of polymerization kinetics that determines molecular weight distributions and polymer architecture [27] [28]. Chain transfer constants for 1,3,5-trimethylcyclohexene polymerization range from 0.08 to 0.22, indicating moderate chain transfer activity that limits molecular weight accumulation [29]. Transfer reactions can occur to monomer, solvent, or deliberately added chain transfer agents, with each pathway exhibiting characteristic rate constants and activation parameters.

Cationic polymerization of cyclohexene oxide proceeds through ring-opening mechanisms initiated by Lewis acids or photogenerated cationic species [30] [31] [32]. The initiation mechanism involves coordination of the Lewis acid to the epoxide oxygen, followed by ring-opening to generate a carbocation that can propagate through sequential ring-opening of additional epoxide monomers. Activation energies for cationic polymerization typically exceed those for radical processes, ranging from 96.8 to 102.3 kJ/mol for cyclohexene oxide systems.

Mechanistic investigations using nuclear magnetic resonance spectroscopy and gel permeation chromatography reveal bimodal molecular weight distributions in many cyclohexene polymerizations, indicating the operation of rapid chain transfer equilibria that redistribute chain lengths during polymerization [29]. These observations support bifunctional catalyst mechanisms that enable simultaneous chain propagation and chain transfer, leading to controlled polymerization behavior under appropriate conditions.

Table 3: Polymerization Initiation and Chain Propagation Parameters

MonomerInitiation MethodRate Constant kᵢ (s⁻¹)Activation Energy (kJ/mol)Chain Transfer Constant
Cyclohexene oxideCationic (Lewis acid)3.2 × 10⁻³96.80.15
1-Methyl-cyclohexene oxideCationic (Lewis acid)2.8 × 10⁻³102.30.22
1,3,5-TrimethylcyclohexeneRadical (AIBN)1.5 × 10⁻⁴125.40.08
CyclohexeneRadical (peroxide)8.7 × 10⁻⁵118.70.12
4-MethylcyclohexeneRadical (AIBN)1.2 × 10⁻⁴121.20.09

Table 4: Temperature Dependence of Allylic Bromination Selectivity

Temperature (°C)Primary:Secondary RatioRate Enhancement FactorActivation Energy (kJ/mol)
01:1501.045.2
251:972.842.8
501:687.240.1
751:4515.438.5
1001:3228.937.2

XLogP3

3

Exact Mass

124.125200510 g/mol

Monoisotopic Mass

124.125200510 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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